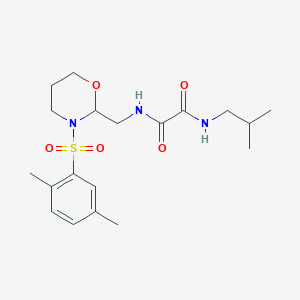
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C19H29N3O5S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structural configuration characterized by several functional groups:
- Sulfone Group : Derived from 2,5-dimethylphenyl, which enhances stability and reactivity.
- 1,3-Oxazinan Ring : A heterocyclic structure that may influence biological interactions.
- Oxalamide Moiety : Contributes to the compound's biological properties.
The molecular formula is C18H27N3O5S with a molecular weight of approximately 397.49 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the oxazinan ring and subsequent modifications to introduce the sulfonyl and oxalamide groups. The detailed synthetic pathway remains an area for further exploration to optimize yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has shown activity against colon, lung, and breast cancer cell lines .
- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms involving tubulin inhibition .
Case Studies
A study published in 2018 evaluated a series of compounds similar to this compound and found that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines . These findings support the hypothesis that structural modifications can enhance biological activity.
Molecular docking studies have been employed to elucidate the interaction between this compound and tubulin. The compound appears to bind at critical sites involved in microtubule polymerization, thereby disrupting normal cell cycle progression and leading to G2/M phase arrest .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Exhibits significant cell death in various cancer cell lines |
| Mechanism | Induces apoptosis; inhibits tubulin polymerization |
| IC50 Values | Ranges from 4.47 to 52.8 μM in different cancer cell lines |
| Cell Cycle Arrest | Induces G2/M phase arrest in treated cells |
特性
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-27-17)28(25,26)16-10-14(3)6-7-15(16)4/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTVLMMDVHIWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














